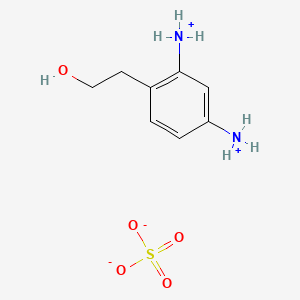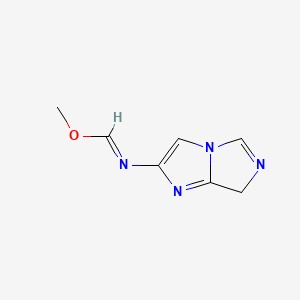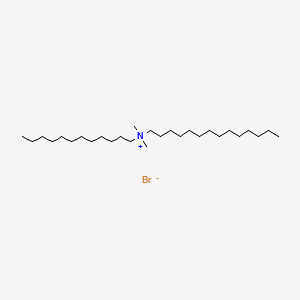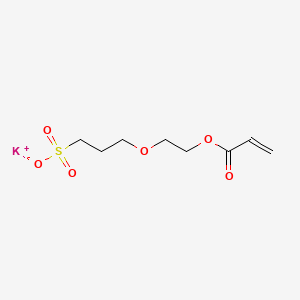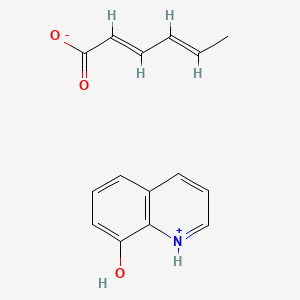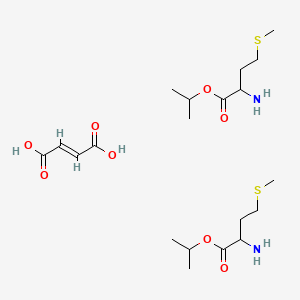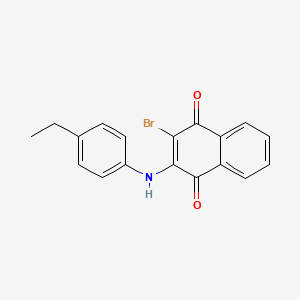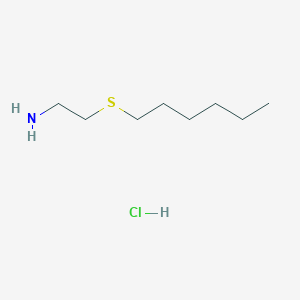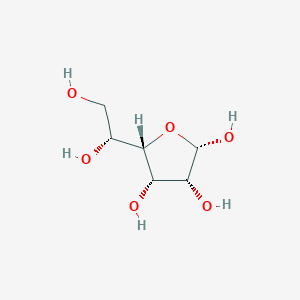
alpha-D-Gulofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Gulofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring forms of sugars It is a stereoisomer of glucose, meaning it has the same molecular formula but a different spatial arrangement of atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Gulofuranose can be synthesized through several methods. One common approach involves the polymerization of sugar-based monomers. For instance, glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups can be synthesized by free-radical polymerization in the presence of benzoyl peroxide as an initiator . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Gulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions to form corresponding acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to produce reduced sugar derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace hydroxyl groups in the sugar molecule.
Major Products: The major products formed from these reactions include various sugar derivatives, such as sugar alcohols, acids, and substituted sugars. These derivatives have diverse applications in pharmaceuticals, food industry, and chemical research.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Gulofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycopolymers.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of sugars in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing carbohydrate-based drugs and vaccines. Its derivatives can act as enzyme inhibitors or mimetics, providing therapeutic benefits.
Industry: this compound and its derivatives are used in the food industry as sweeteners and stabilizers.
Wirkmechanismus
Alpha-D-Gulofuranose can be compared with other similar compounds such as alpha-D-glucofuranose and alpha-D-mannofuranose . While all these compounds belong to the furanose class of sugars, they differ in the spatial arrangement of their hydroxyl groups. This difference in structure leads to variations in their chemical reactivity and biological functions.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucofuranose: Another furanose form of glucose with different stereochemistry.
Alpha-D-Mannofuranose: A furanose form of mannose, differing in the arrangement of hydroxyl groups.
Alpha-D-Quinovopyranose: A pyranose form of quinovose with an alpha-configuration at the anomeric position.
Eigenschaften
CAS-Nummer |
36574-19-3 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
AVVWPBAENSWJCB-RDQKPOQOSA-N |
Isomerische SMILES |
C([C@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


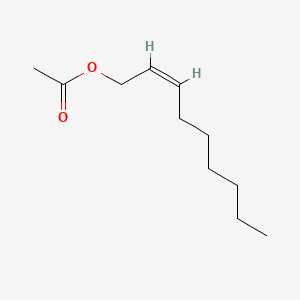

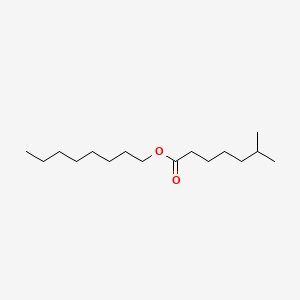
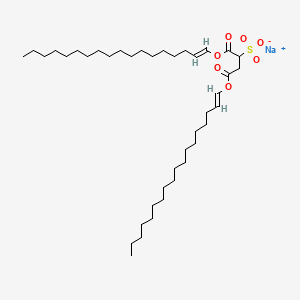
![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
